2,4,6-Tri-tert-butylphenol
Overview
Description
2,4,6-Tri-tert-butylphenol is a phenolic compound characterized by the presence of three tert-butyl groups attached to a benzene ring. This compound is known for its strong steric hindrance and is a readily oxidizable aromatic compound with weak acidic properties . It is commonly used as an antioxidant in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4,6-Tri-tert-butylphenol involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction typically occurs at temperatures ranging from 70 to 100°C over a period of 4 to 8 hours . The process involves mixing phenol and the catalyst, followed by the addition of isobutylene. The resulting alkylation solution is then neutralized, crystallized, washed, filtered, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high product purity and yield, with the ability to recycle raw materials and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri-tert-butylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a readily oxidizable compound, forming the deep-blue 2,4,6-tri-tert-butylphenoxy radical upon oxidation .
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen or other reducing agents.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include the phenoxy radical and various substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Tri-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of various chemicals and materials.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its antioxidant effects.
Mechanism of Action
The mechanism of action of 2,4,6-Tri-tert-butylphenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . This process involves the formation of the phenoxy radical, which is stabilized by the steric hindrance provided by the tert-butyl groups .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, commonly used as an antioxidant.
4-tert-Butylphenol: A phenolic compound with a single tert-butyl group, used in various industrial applications.
Uniqueness
2,4,6-Tri-tert-butylphenol is unique due to its three tert-butyl groups, which provide significant steric hindrance and enhance its stability and antioxidant properties compared to similar compounds .
Properties
IUPAC Name |
2,4,6-tritert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEFOYRSMXVNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021311 | |
Record name | 2,4,6-Tris(tert-butyl)phenol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [HSDB] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Phenol, 2,4,6-tris(1,1-dimethylethyl)- | |
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Record name | 2,4,6-Tri-tert-butylphenol | |
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Boiling Point |
278 °C | |
Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
130.00 °C (266.00 °F) (closed cup) | |
Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Insoluble in alkalis; soluble in ethanol, acetone, carbon tetrachloride, In water, 35 mg/L at 25 °C | |
Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.864 g/cu cm at 27 °C | |
Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000661 [mmHg], 6.61X10-4 mm Hg at 25 °C | |
Record name | 2,4,6-Tri-tert-butylphenol | |
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Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from alcohol, petroleum ether | |
CAS No. |
732-26-3 | |
Record name | 2,4,6-Tri-tert-butylphenol | |
Source | CAS Common Chemistry | |
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Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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Record name | Phenol, 2,4,6-tris(1,1-dimethylethyl)- | |
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Record name | 2,4,6-Tris(tert-butyl)phenol | |
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Record name | 2,4,6-tri-tert-butylphenol | |
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Record name | 2,4,6-TRI-TERT-BUTYLPHENOL | |
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Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
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Melting Point |
131 °C | |
Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7727 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,4,6-TTBP functions as an antioxidant primarily by donating a hydrogen atom (H-atom) to free radicals, effectively neutralizing them. This process forms a stable 2,4,6-TTBP phenoxyl radical, which is less reactive and less likely to initiate further radical chain reactions [, ].
ANone: Research indicates that 2,4,6-TTBP can prevent hemorrhagic death induced by butylated hydroxytoluene (BHT) in male rats. This protective effect is likely due to 2,4,6-TTBP's ability to counteract the depletion of Vitamin K caused by BHT, highlighting its potential role in mitigating oxidative stress in vivo [].
ANone: 2,4,6-TTBP has the molecular formula C18H30O and a molecular weight of 262.43 g/mol.
ANone: Researchers frequently utilize a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), to characterize 2,4,6-TTBP and its derivatives [, , ].
ANone: Studies demonstrate that 2,4,6-TTBP acts as an effective stabilizer in LDPE melts by hindering the oxidation process. This stabilization is attributed to its ability to interrupt the free radical chain reactions responsible for polymer degradation [, ].
ANone: Yes, 2,4,6-TTBP exhibits high solubility in scCO2, making it a suitable binder candidate for sustainable debinding applications in metal and ceramic forming processes [].
ANone: While not a traditional catalyst, 2,4,6-TTBP can act as a mediator in laccase-catalyzed oxidation reactions. It facilitates the oxidation of non-phenolic substrates, such as 4-methoxybenzyl alcohol, and hindered phenols, exhibiting superior efficiency compared to other mediators like 3-hydroxyanthranilate [].
ANone: Yes, density functional theory (DFT) calculations have been instrumental in understanding the reactivity of 2,4,6-TTBP. For instance, DFT studies helped elucidate the mechanism of proton-coupled electron transfer (PCET) reactions involving 2,4,6-TTBP and ruthenium complexes [].
ANone: Absolutely, computational approaches such as G3, CBS-APNO, and CBS-QB3 methods provide accurate estimations of O-H BDEs in phenolic compounds, including 2,4,6-TTBP, which are crucial for understanding their antioxidant properties [].
ANone: The three bulky tert-butyl groups in 2,4,6-TTBP provide significant steric hindrance, enhancing the stability of the phenoxyl radical formed after H-atom donation. This stability makes the radical less reactive and, therefore, a less potent initiator of radical chain reactions [, , ].
ANone: Modifying the substituents on the phenolic ring directly impacts the reactivity and properties of 2,4,6-TTBP analogues. For example, introducing electron-withdrawing groups like chlorine increases the acidity and weakens the O-H bond, while electron-donating groups like methoxy have the opposite effect [, ].
ANone: While 2,4,6-TTBP offers various benefits, it's crucial to acknowledge its potential environmental impact. Research highlights the importance of responsible waste management practices to mitigate any negative ecological effects associated with 2,4,6-TTBP and its derivatives [].
ANone: Researchers utilize various analytical methods, including GC-MS, High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC), to quantify 2,4,6-TTBP in various matrices, such as food simulants and environmental samples [, , ].
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